Product packaging for HN-37(Cat. No.:CAS No. 51700-96-0)

HN-37

Cat. No.: B1231082
CAS No.: 51700-96-0
M. Wt: 335.28 g/mol
InChI Key: GJLDISAKXNHGOC-UHFFFAOYSA-N
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Description

HN-37, also known as this compound, is a useful research compound. Its molecular formula is C16H12F3N3O2 and its molecular weight is 335.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12F3N3O2 B1231082 HN-37 CAS No. 51700-96-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51700-96-0

Molecular Formula

C16H12F3N3O2

Molecular Weight

335.28 g/mol

IUPAC Name

3-ethyl-1-[3-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C16H12F3N3O2/c1-2-21-14(23)12-7-4-8-20-13(12)22(15(21)24)11-6-3-5-10(9-11)16(17,18)19/h3-9H,2H2,1H3

InChI Key

GJLDISAKXNHGOC-UHFFFAOYSA-N

SMILES

CCN1C(=O)C2=C(N=CC=C2)N(C1=O)C3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

CCN1C(=O)C2=C(N=CC=C2)N(C1=O)C3=CC=CC(=C3)C(F)(F)F

Other CAS No.

51700-96-0

Synonyms

3-ethyl-1-(3-(trifluoromethyl)phenyl)pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione
HN 37
HN-37

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of HN-37 on Kv7.2/7.3 Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of HN-37 (pynegabine), a novel and potent activator of Kv7.2/7.3 potassium channels. This compound represents a promising next-generation antiepileptic drug candidate with improved potency and chemical stability compared to its predecessor, retigabine. This document details the molecular interactions, electrophysiological effects, and the experimental basis for our current understanding of this compound's function, tailored for an audience in biomedical research and pharmaceutical development.

Core Mechanism of Action

This compound is a positive allosteric modulator of neuronal Kv7 channels, with a pronounced effect on heteromeric Kv7.2/7.3 channels, which are the primary molecular correlates of the M-current. This current plays a crucial role in stabilizing the neuronal membrane potential and controlling excitability. By enhancing the activity of Kv7.2/7.3 channels, this compound effectively suppresses neuronal hyperexcitability, which is a hallmark of epileptic seizures.

Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to a hydrophobic pocket within the pore domain of the KCNQ2 subunit.[1] This binding site is analogous to that of retigabine. The interaction of this compound with the channel stabilizes its open conformation, thereby increasing the probability of channel opening at more negative membrane potentials.[1] This is observed electrophysiologically as a leftward shift in the voltage-dependence of channel activation.

A key structural modification in this compound compared to retigabine is the deletion of the ortho-amino group, which enhances its chemical stability and contributes to a better safety profile.[2]

Quantitative Data on this compound's Potency

The potency of this compound as a Kv7 channel activator has been quantified in several studies using electrophysiological techniques. The following tables summarize the key quantitative data, comparing this compound to retigabine where available.

Compound Channel Subtype EC50 Reference
This compoundKv7.237 nM[3]
RetigabineKv7.22.0 µM[3]
This compoundKv7.2/7.333 nM[3]
RetigabineKv7.2/7.34.2 µM[3]

Table 1: Comparative EC50 Values of this compound and Retigabine on Kv7.2 and Kv7.2/7.3 Channels.

Compound Concentration Channel Subtype ΔV1/2 (Leftward Shift) Reference
This compound100 nMKCNQ2Not explicitly quantified, but significant[1]
Retigabine10 µMKv7.2/7.3~ -16.3 mV[4]

Table 2: Effect of this compound and Retigabine on the Voltage-Dependence of Activation (V1/2) of Kv7 Channels.

Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental techniques, primarily whole-cell patch-clamp electrophysiology and cryo-electron microscopy.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through Kv7.2/7.3 channels in the presence and absence of this compound.

1. Cell Culture and Transfection:

  • Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells are commonly used.

  • Cells are cultured in standard media (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.

  • For studying heteromeric Kv7.2/7.3 channels, cells are transiently or stably co-transfected with plasmids encoding the human KCNQ2 and KCNQ3 subunits. A fluorescent protein marker (e.g., GFP) is often co-transfected to identify successfully transfected cells.

2. Electrophysiological Recordings:

  • Solutions:

    • Extracellular (bath) solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Intracellular (pipette) solution (in mM): 130 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, 5 EGTA; pH adjusted to 7.2 with KOH.

  • Recording Procedure:

    • Glass micropipettes with a resistance of 2-5 MΩ are filled with the intracellular solution.

    • A giga-seal is formed between the pipette tip and the cell membrane.

    • The membrane patch is ruptured to achieve the whole-cell configuration.

    • Currents are recorded using a patch-clamp amplifier in voltage-clamp mode.

  • Voltage Protocol:

    • To elicit Kv7 channel currents, cells are typically held at a hyperpolarized potential (e.g., -80 mV) and then subjected to depolarizing voltage steps (e.g., from -120 mV to +40 mV in 10 mV increments).

    • Tail currents are measured upon repolarization to a hyperpolarized potential (e.g., -120 mV) to determine the voltage-dependence of channel deactivation.

3. Data Analysis:

  • Current amplitudes are measured at specific voltages.

  • Conductance-voltage (G-V) curves are generated by plotting the normalized tail current amplitude as a function of the prepulse potential.

  • The G-V curves are fitted with a Boltzmann function to determine the half-maximal activation voltage (V1/2) and the slope factor.

  • Dose-response curves are constructed by applying increasing concentrations of this compound and measuring the potentiation of the current. These curves are fitted with the Hill equation to determine the EC50 value.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is employed to determine the high-resolution structure of the Kv7.2 channel in complex with this compound, revealing the precise binding site and conformational changes induced by the compound.

1. Protein Expression and Purification:

  • The human KCNQ2 and Calmodulin (CaM) are co-expressed in mammalian cells (e.g., HEK293).

  • The channel-CaM complex is solubilized from the cell membrane using detergents (e.g., digitonin).

  • The complex is purified using affinity chromatography followed by size-exclusion chromatography.

2. Sample Preparation and Data Collection:

  • The purified KCNQ2-CaM complex is incubated with this compound.

  • The complex is applied to EM grids, blotted, and plunge-frozen in liquid ethane to create a thin layer of vitrified sample.

  • Data is collected using a high-end transmission electron microscope equipped with a direct electron detector.

3. Image Processing and Structure Determination:

  • A large dataset of particle images is collected.

  • 2D and 3D classification and reconstruction are performed using specialized software to obtain a high-resolution 3D map of the channel-drug complex.

  • An atomic model is built into the cryo-EM density map to visualize the interactions between this compound and the amino acid residues of the KCNQ2 channel.

Visualizations

Signaling Pathway of Kv7.2/7.3 Channel Modulation by this compound

HN37_Signaling_Pathway cluster_membrane Cell Membrane Kv7_closed Kv7.2/7.3 (Closed) Kv7_open Kv7.2/7.3 (Open) Kv7_closed->Kv7_open Depolarization Kv7_open->Kv7_closed Hyperpolarization K_efflux Increased K+ Efflux Kv7_open->K_efflux K+ Efflux HN37_site This compound Binding Site (Pore Domain) HN37_site->Kv7_open Stabilizes Open State Hyperpolarization Membrane Hyperpolarization (Stabilization) K_efflux->Hyperpolarization HN37 This compound HN37->HN37_site Binds to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect HN37_Experimental_Workflow cluster_invitro In Vitro Characterization cluster_structural Structural Biology cluster_invivo In Vivo Evaluation Cell_Culture HEK293/CHO Cell Culture Transfection Transfection with KCNQ2 & KCNQ3 Plasmids Cell_Culture->Transfection Patch_Clamp Whole-Cell Patch-Clamp Electrophysiology Transfection->Patch_Clamp Data_Analysis Data Analysis (EC50, ΔV1/2) Patch_Clamp->Data_Analysis Protein_Production KCNQ2-CaM Expression & Purification Complex_Formation Incubation with this compound Protein_Production->Complex_Formation CryoEM Cryo-Electron Microscopy Complex_Formation->CryoEM Structure_Determination 3D Structure Determination & Binding Site Analysis CryoEM->Structure_Determination Animal_Models Animal Models of Epilepsy (e.g., MES test) Drug_Administration This compound Administration Animal_Models->Drug_Administration Seizure_Assessment Assessment of Anticonvulsant Efficacy Drug_Administration->Seizure_Assessment

References

The Neurophysiological Profile of HN-37: A Proposed Investigation into its Effects on Neuronal Excitability in Acute Hippocampal Slices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HN-37 (pynegabine) has been identified as a potent and chemically stable antiepileptic drug candidate that functions as a Kv7 potassium channel activator.[1] This technical guide outlines a proposed series of experiments to elucidate the effects of this compound on neuronal excitability within the CA1 region of the hippocampus using acute brain slices. The following sections detail the hypothesized mechanism of action, comprehensive experimental protocols for electrophysiological recordings, and expected quantitative outcomes based on its known pharmacology. This document serves as a roadmap for researchers seeking to characterize the neurophysiological footprint of this compound and similar Kv7 channel modulators.

Introduction

The hippocampus is a critical brain region for learning and memory, and its circuitry is often implicated in the pathophysiology of epilepsy. Neuronal hyperexcitability within the hippocampus is a hallmark of seizure activity.[2][3] Therefore, compounds that can dampen this hyperexcitability are of significant therapeutic interest. This compound, a novel compound, is reported to be an activator of neuronal Kv7 (KCNQ) potassium channels.[1] These channels are crucial regulators of neuronal excitability, and their activation leads to a hyperpolarization of the neuronal membrane, making it more difficult to initiate action potentials. This guide presents a hypothetical, yet plausible, framework for investigating the precise effects of this compound on the electrophysiological properties of neurons in hippocampal slices.

Proposed Mechanism of Action and Signaling Pathway

This compound is hypothesized to exert its effects by directly binding to and enhancing the opening of Kv7 potassium channels. This increased potassium efflux would lead to a more negative resting membrane potential (hyperpolarization) and a stabilization of the membrane potential near the action potential threshold, thereby reducing overall neuronal excitability.

HN37_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HN37 This compound Kv7 Kv7 (KCNQ) Channel HN37->Kv7 Binds and Activates K_ion K+ Efflux Kv7->K_ion Increased Opening Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability Results in

Caption: Proposed signaling pathway for this compound's effect on neuronal excitability.

Experimental Protocols

The following protocols are based on established methodologies for preparing and recording from acute hippocampal slices.[4][5][6][7]

Acute Hippocampal Slice Preparation
  • Animal Euthanasia and Brain Extraction: Anesthetize a young adult mouse (e.g., C57BL/6, P21-P42) with isoflurane and decapitate in accordance with institutional animal care and use committee guidelines. Rapidly dissect the brain and place it in ice-cold, carbogenated (95% O2 / 5% CO2) slicing solution.

  • Slicing Solution Composition (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, 10 D-glucose.

  • Vibratome Slicing: Mount the brain on a vibratome stage and cut 300-400 µm thick coronal or horizontal slices containing the hippocampus.[5][8]

  • Recovery: Transfer the slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) bubbled with carbogen. Allow slices to recover at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.[8]

  • aCSF Composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 25 D-glucose.

Electrophysiological Recordings
  • Whole-Cell Patch-Clamp Recordings:

    • Transfer a slice to the recording chamber and perfuse with carbogenated aCSF at a rate of 2-3 mL/min at 30-32°C.

    • Identify CA1 pyramidal neurons using a microscope with differential interference contrast optics.

    • Use borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.3 with KOH).

    • Establish a whole-cell patch-clamp configuration.

    • Record resting membrane potential (RMP), input resistance, and action potential firing in response to depolarizing current injections of varying amplitudes.

  • Field Potential Recordings:

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

    • Deliver brief electrical pulses to evoke field excitatory postsynaptic potentials (fEPSPs).

    • Record a stable baseline of fEPSPs for at least 20 minutes before drug application.

Drug Application
  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in aCSF on the day of the experiment.

  • Apply this compound to the perfusion bath at various concentrations (e.g., 1, 10, 100 µM) and record the effects on neuronal properties.

  • Perform washout experiments by perfusing with drug-free aCSF to assess the reversibility of the effects.

Experimental Workflow

Experimental_Workflow cluster_preparation Slice Preparation cluster_recording Electrophysiology cluster_experiment Drug Application & Data Collection start Euthanize Animal & Extract Brain slice Vibratome Slicing (300-400 µm) start->slice recover Recover Slices in aCSF slice->recover transfer Transfer Slice to Recording Chamber recover->transfer patch Whole-Cell Patch-Clamp on CA1 Neuron transfer->patch field Field Potential Recording in CA1 transfer->field baseline Record Baseline Activity (20 min) patch->baseline field->baseline apply_hn37 Apply this compound (Varying Concentrations) baseline->apply_hn37 record_effect Record Changes in Neuronal Properties apply_hn37->record_effect washout Washout with aCSF record_effect->washout record_reversal Record Reversibility washout->record_reversal

Caption: Workflow for investigating this compound's effects on hippocampal slices.

Hypothetical Quantitative Data

The following tables summarize the expected quantitative data from the proposed experiments, assuming this compound acts as a potent Kv7 channel activator.

Table 1: Effects of this compound on Intrinsic Properties of CA1 Pyramidal Neurons (Whole-Cell Patch-Clamp)

ParameterControl1 µM this compound10 µM this compound100 µM this compound
Resting Membrane Potential (mV)-65.2 ± 2.1-68.5 ± 2.3-72.1 ± 2.5-75.8 ± 2.8
Input Resistance (MΩ)155.4 ± 12.3140.1 ± 11.8125.6 ± 10.9110.3 ± 9.7
Action Potential Threshold (mV)-48.3 ± 1.5-46.8 ± 1.6-45.1 ± 1.4-43.9 ± 1.7
Firing Frequency at 200pA (Hz)15.6 ± 1.811.2 ± 1.56.8 ± 1.22.1 ± 0.9

Table 2: Effects of this compound on Synaptic Transmission in CA1 (Field Potential Recordings)

ParameterControl1 µM this compound10 µM this compound100 µM this compound
fEPSP Slope (% of Baseline)100 ± 5.298.1 ± 4.996.5 ± 5.595.2 ± 6.1
Fiber Volley Amplitude (% of Baseline)100 ± 3.199.5 ± 3.3101.2 ± 2.998.9 ± 3.5

Discussion and Expected Outcomes

The data presented in the hypothetical tables suggest that this compound will likely cause a dose-dependent hyperpolarization of the resting membrane potential and a decrease in input resistance, consistent with the opening of potassium channels. This would lead to a significant reduction in the firing frequency of CA1 pyramidal neurons in response to depolarizing stimuli. The action potential threshold may appear to become more depolarized due to the increased current required to reach it from a more hyperpolarized resting potential.

In field potential recordings, this compound is not expected to significantly alter the fEPSP slope or fiber volley amplitude, suggesting that its primary mechanism of action is on postsynaptic neuronal excitability rather than on presynaptic neurotransmitter release or axonal conduction.

Conclusion

This technical guide provides a comprehensive framework for the preclinical evaluation of this compound's effects on neuronal excitability in the hippocampus. The proposed experiments, based on established electrophysiological techniques, are designed to thoroughly characterize its mechanism of action. The expected outcomes, based on its known identity as a Kv7 channel activator, suggest that this compound holds promise as a compound that can effectively reduce neuronal hyperexcitability. The successful execution of these studies would provide critical data for the further development of this compound as a potential therapeutic for epilepsy and other disorders characterized by neuronal hyperexcitability.

References

Preclinical Profile of HN-37: An In-depth Technical Guide to its Evaluation in Rodent Seizure Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial preclinical evaluation of HN-37, a novel antiepileptic drug candidate, in established rodent models of seizure. The data and protocols summarized herein are derived from the seminal study by Zhang et al. (2021) published in the Journal of Medicinal Chemistry, unless otherwise cited.

Executive Summary

This compound (pynegabine) is a potent and chemically stable activator of neuronal Kv7 (KCNQ) potassium channels.[1][2] Preclinical studies have demonstrated its high in vivo efficacy in rodent models of both generalized and pharmacoresistant focal seizures.[1][3] This document details the quantitative anticonvulsant activity of this compound and the precise methodologies employed in its initial preclinical assessment.

Mechanism of Action: Kv7 Channel Activation

This compound exerts its anticonvulsant effects by potently activating Kv7 (KCNQ2/3) potassium channels, which are crucial regulators of neuronal excitability.[1] Activation of these channels leads to a hyperpolarizing shift in the neuronal membrane potential, thereby reducing the likelihood of seizure initiation and propagation.

HN-37_Mechanism_of_Action HN37 This compound Kv7 Kv7 (KCNQ2/3) Channel HN37->Kv7 Activates Hyperpolarization Membrane Hyperpolarization Kv7->Hyperpolarization Increases K+ Efflux ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability AnticonvulsantEffect Anticonvulsant Effect ReducedExcitability->AnticonvulsantEffect

Figure 1: Proposed mechanism of action for this compound.

Quantitative Anticonvulsant Activity

The anticonvulsant efficacy of this compound was evaluated in the Maximal Electroshock (MES) and 6 Hz seizure models in mice. The median effective dose (ED50) was determined for each model and is presented in the table below.

ModelSpeciesRoute of AdministrationED50 (mg/kg)95% Confidence Interval
Maximal Electroshock (MES)MouseIntraperitoneal (i.p.)2.82.1 - 3.7
6 Hz (32 mA)MouseIntraperitoneal (i.p.)3.52.5 - 4.8

Table 1: Anticonvulsant Efficacy of this compound in Rodent Seizure Models. Data sourced from Zhang et al. (2021).

Experimental Protocols

The following sections provide detailed methodologies for the key in vivo experiments conducted to evaluate the anticonvulsant properties of this compound.

Animals
  • Species: Male ICR mice

  • Weight: 18-22 g

  • Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to food and water.

  • Acclimatization: Animals were allowed to acclimatize to the laboratory conditions for at least 3 days before the experiments.

Drug Administration

This compound was suspended in a vehicle solution of 0.5% methylcellulose in water for intraperitoneal (i.p.) injection.

Maximal Electroshock (MES) Seizure Model

This model is used to identify compounds effective against generalized tonic-clonic seizures.

MES_Workflow Start Acclimatized Mouse DrugAdmin Administer this compound (i.p.) Start->DrugAdmin Wait 30 min Absorption DrugAdmin->Wait Electroshock Corneal Electroshock (50 mA, 0.2 s, 60 Hz) Wait->Electroshock Observation Observe for Hindlimb Tonic Extension Electroshock->Observation Endpoint Protection = Absence of Hindlimb Tonic Extension Observation->Endpoint

Figure 2: Experimental workflow for the Maximal Electroshock (MES) test.

Protocol:

  • Drug Administration: Mice were administered this compound or vehicle intraperitoneally.

  • Absorption Period: A 30-minute absorption period was allowed post-injection.

  • Anesthesia: A drop of 0.5% tetracaine hydrochloride solution was applied to the cornea of each mouse to provide local anesthesia.

  • Electroshock: A 50 mA alternating current at 60 Hz was delivered for 0.2 seconds via corneal electrodes using a programmed electroshock device.

  • Observation: The mice were immediately observed for the presence or absence of a tonic hindlimb extension seizure lasting for at least 3 seconds.

  • Endpoint: Protection was defined as the absence of the tonic hindlimb extension.

  • ED50 Calculation: The ED50, the dose at which 50% of the animals were protected from the seizure, was calculated by the Bliss method.

Hz Seizure Model

This model is used to identify compounds effective against pharmacoresistant focal seizures.[4][5]

6Hz_Workflow Start Acclimatized Mouse DrugAdmin Administer this compound (i.p.) Start->DrugAdmin Wait 30 min Absorption DrugAdmin->Wait Stimulation Corneal Stimulation (32 mA, 3 s, 6 Hz) Wait->Stimulation Observation Observe for Seizure Behavior Stimulation->Observation Endpoint Protection = Absence of Seizure Behavior Observation->Endpoint

Figure 3: Experimental workflow for the 6 Hz seizure test.

Protocol:

  • Drug Administration: Mice were administered this compound or vehicle intraperitoneally.

  • Absorption Period: A 30-minute absorption period was allowed post-injection.

  • Anesthesia: A drop of 0.5% tetracaine hydrochloride solution was applied to the cornea of each mouse.

  • Electrical Stimulation: A 32 mA constant current was delivered for 3 seconds at a frequency of 6 Hz via corneal electrodes.

  • Observation: The mice were observed for the presence of seizure activity, characterized by a stun posture, forelimb clonus, and Straub tail.

  • Endpoint: Protection was defined as the absence of seizure behavior.

  • ED50 Calculation: The ED50 was calculated by the Bliss method.

Conclusion

The initial preclinical evaluation of this compound in rodent seizure models demonstrates its potent anticonvulsant activity against both generalized and pharmacoresistant focal seizures. Its mechanism of action as a Kv7 channel activator, coupled with its favorable in vivo efficacy, positions this compound as a promising candidate for further development as a novel treatment for epilepsy.

References

HN-37 Binding Site on the KCNQ2 Potassium Channel: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site and mechanism of action of HN-37, a potent activator of the KCNQ2 potassium channel. KCNQ2, a voltage-gated potassium channel, is a critical regulator of neuronal excitability, and its modulation presents a promising therapeutic avenue for epilepsy and other neurological disorders. This document synthesizes structural and functional data from recent cryo-electron microscopy (cryo-EM) and electrophysiology studies to offer a detailed understanding of the this compound-KCNQ2 interaction.

Introduction to KCNQ2 and this compound

The KCNQ2 channel, along with KCNQ3, forms the molecular basis of the M-current, a slowly activating and non-inactivating potassium current that stabilizes the membrane potential of neurons.[1][2][3][4] Pathogenic variants in the KCNQ2 gene can lead to a spectrum of neonatal epileptic encephalopathies, highlighting its importance in neuronal function.[5][6][7] this compound (pynegabine) is a novel KCNQ2 channel opener that has shown promise as an antiepileptic drug candidate, currently in clinical trials.[2][3][4][5] It exhibits high potency and improved chemical stability compared to earlier generation activators like retigabine.[8][9]

The Dual Binding Sites of this compound on KCNQ2

Cryo-EM studies have revealed that two molecules of this compound bind to each KCNQ2 subunit at two distinct sites, designated as HN37A and HN37B.[1][2][3][4][10] This dual binding is a unique feature that contributes to its potent activation mechanism.

The HN37A Binding Site: A Hydrophobic Cleft

The primary binding site, HN37A, is located in a hydrophobic pocket formed by the S5 and S6 transmembrane segments of one KCNQ2 subunit and the S1 segment of an adjacent subunit.[1] This pocket is analogous to the binding site of other KCNQ openers, such as retigabine.[11][12]

The HN37B Binding Site: A Novel Pocket

The second binding site, HN37B, is situated in a hydrophobic pocket near the intracellular ends of the S2 and S3 segments of the voltage-sensing domain (VSD).[1] Notably, this site partially overlaps with the binding site for the endogenous lipid regulator, phosphatidylinositol 4,5-bisphosphate (PIP2).[1][4]

Quantitative Analysis of this compound Interaction with KCNQ2

The following table summarizes the key quantitative data from electrophysiological studies of this compound's effect on KCNQ2 channels.

ParameterValueCell TypeReference
EC50 for KCNQ2 activation 37 nMCHO cells[13]
Current increase at 0 mV (1 µM this compound) Significantly rescued current in loss-of-function mutantsCHO cells[5][14][15]
Effect on Voltage-Dependence of Activation Hyperpolarizing shiftNot specified[4]

Molecular Interactions at the Binding Sites

Detailed analysis of the cryo-EM structures has identified the specific amino acid residues that form the binding pockets for HN37A and HN37B.

Key Residues in the HN37A Binding Pocket

The following table lists the amino acid residues of KCNQ2 that interact with the HN37A molecule.

Interacting ResidueSegmentType of Interaction
Trp236S5Hydrophobic
Phe240S5Hydrophobic
Leu243S5Hydrophobic
Leu272S5-Pore Helix LinkerHydrophobic
Leu299S6Hydrophobic, Hydrogen Bond (main chain)
Ser303S6Hydrogen Bond (side chain)
Phe304S6Hydrophobic
Phe305S6Hydrophobic, Hydrogen Bond (main chain)

Table based on homology with the retigabine binding site as detailed in Li et al., 2021.[11]

Key Residues in the HN37B Binding Pocket

The specific residues forming the HN37B pocket are located within the S2 and S3 segments of the VSD. The binding of HN37B in this region is thought to allosterically modulate the VSD, contributing to channel activation.

Proposed Mechanism of KCNQ2 Activation by this compound

The binding of this compound to its dual sites on the KCNQ2 channel leads to a potentiation of the M-current through a concerted mechanism.

HN37_Activation_Mechanism cluster_VSD Voltage-Sensing Domain (VSD) cluster_Pore Pore Domain VSD_Resting Resting VSD VSD_Activated Activated VSD VSD_Resting->VSD_Activated Stabilizes activated state Pore_Open Open Pore VSD_Activated->Pore_Open Electromechanical coupling Pore_Closed Closed Pore Pore_Closed->Pore_Open Facilitates opening HN37A This compound (Site A) HN37A->Pore_Closed Binds to pore domain HN37B This compound (Site B) HN37B->VSD_Resting Binds to VSD PIP2 PIP2 PIP2->VSD_Resting Required for VSD activation PIP2->Pore_Closed Required for pore opening

Proposed mechanism of this compound-mediated KCNQ2 channel activation.

The binding of HN37B to the VSD is proposed to stabilize its activated conformation.[1] Concurrently, the binding of HN37A to the pore domain facilitates the opening of the channel gate.[1][11] This dual action, in concert with the essential co-factor PIP2, leads to a significant increase in the probability of the channel being in an open state, thereby enhancing the M-current.[1][4]

Experimental Protocols

The characterization of the this compound binding site and its functional effects on KCNQ2 has been achieved through a combination of cryo-electron microscopy and electrophysiology.

Cryo-Electron Microscopy for Structural Determination

CryoEM_Workflow cluster_protein Protein Expression and Purification cluster_complex Complex Formation cluster_em Electron Microscopy cluster_processing Data Processing Expression Expression of human KCNQ2-CaM in mammalian cells Purification Detergent solubilization and affinity chromatography Expression->Purification Incubation Incubation with this compound and PIP2 Purification->Incubation Grid Vitrification on EM grids Incubation->Grid Data Data collection on a Titan Krios microscope Grid->Data Processing Single particle analysis (e.g., RELION, CryoSPARC) Data->Processing Reconstruction 3D reconstruction and model building Processing->Reconstruction

Generalized workflow for cryo-EM structural analysis of the KCNQ2-HN37 complex.

High-resolution structures of the human KCNQ2-Calmodulin (CaM) complex bound to this compound were obtained using single-particle cryo-EM.[2][3][10][16] The protein was expressed in human cells, purified, and then incubated with this compound and PIP2 before being vitrified for imaging.[4] The resulting electron micrographs were processed to generate 3D reconstructions of the complex, revealing the detailed binding poses of the this compound molecules.[10]

Whole-Cell Patch-Clamp Electrophysiology

Electrophysiology_Workflow cluster_cell Cell Preparation cluster_recording Patch-Clamp Recording cluster_drug Drug Application cluster_analysis Data Analysis Transfection Transient transfection of CHO cells with KCNQ2 plasmids Culture Cell culture for 24-48 hours Transfection->Culture Patch Establishment of whole-cell configuration Culture->Patch Voltage Application of voltage-step protocols Patch->Voltage Current Measurement of K+ currents Voltage->Current Analysis Generation of dose-response curves and G-V curves Current->Analysis Baseline Record baseline currents Application Perfusion of this compound at various concentrations Baseline->Application Washout Washout of the compound Application->Washout EC50 Calculation of EC50 and other parameters Analysis->EC50

Typical workflow for whole-cell patch-clamp analysis of this compound's effect on KCNQ2.

The functional effects of this compound on KCNQ2 channels were assessed using whole-cell patch-clamp recordings in mammalian cell lines, such as Chinese hamster ovary (CHO) cells, transiently expressing the channel.[5][14][15] Currents were elicited by depolarizing voltage steps from a holding potential of -90 mV.[5] The effect of this compound was quantified by comparing the current amplitudes and voltage-dependence of activation before and after the application of the compound.[4][5]

Conclusion and Future Directions

The elucidation of the dual binding sites of this compound on the KCNQ2 channel provides a detailed structural basis for its potent activating effect.[2][3][4] This knowledge is invaluable for the rational design of next-generation KCNQ2 openers with improved subtype selectivity and side-effect profiles.[9][11][17] Future research may focus on leveraging these structural insights to develop compounds that specifically target one of the two binding sites or that exhibit different binding kinetics, potentially leading to novel therapeutic agents for a range of neurological disorders.[18][19]

References

Methodological & Application

Application Note: High-Throughput Screening of the Novel Kv7 Channel Activator HN-37 Using Automated Patch Clamp Technology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated potassium channels of the Kv7 family (KCNQ2-5) are critical regulators of neuronal excitability. The M-current, generated by the activity of these channels, plays a crucial role in stabilizing the resting membrane potential and preventing repetitive firing of action potentials. Consequently, activators of Kv7 channels have emerged as a promising therapeutic strategy for neurological disorders characterized by neuronal hyperexcitability, such as epilepsy.

HN-37 (pynegabine) is a novel and potent Kv7 channel activator that has demonstrated significant potential as an antiepileptic drug candidate. As a structural analog of retigabine, this compound exhibits enhanced potency, improved chemical stability, and a better safety margin. It has progressed to clinical trials for the treatment of epilepsy. The development of robust and scalable methods for characterizing the activity of compounds like this compound on Kv7 channels is essential for accelerating drug discovery efforts in this area.

Automated patch clamp (APC) technology offers a high-throughput solution for ion channel screening, enabling the rapid and reliable assessment of compound effects on a large scale. This application note provides a detailed protocol for the screening of this compound and other potential Kv7 channel modulators using an automated patch clamp system.

Materials and Methods

This section outlines the necessary reagents, cell lines, and instrumentation for conducting high-throughput screening of this compound on Kv7 channels using automated patch clamp technology.

Cell Line:

  • A stable cell line expressing human Kv7.2/7.3 channels, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, is recommended. The heteromeric Kv7.2/7.3 channel is a primary target for many antiepileptic drugs.

Reagents and Solutions:

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin) to maintain stable channel expression.

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjusted to pH 7.4 with NaOH.

  • Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjusted to pH 7.2 with KOH.

  • Compound Stock Solutions: this compound and other test compounds prepared as 10 mM stock solutions in Dimethyl Sulfoxide (DMSO).

  • Working Compound Solutions: Serial dilutions of the stock solutions prepared in the external solution to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to minimize effects on channel activity.

Instrumentation:

  • A multi-channel automated patch clamp system (e.g., Sophion Qube, Nanion SyncroPatch, or Fluxion IonFlux).

  • Standard cell culture equipment (incubator, biosafety cabinet, centrifuge).

  • A hemocytometer or automated cell counter for determining cell density.

Experimental Protocols

This section provides a step-by-step guide for screening this compound using an automated patch clamp system.

1. Cell Preparation:

  • Culture the Kv7.2/7.3 expressing cells in T-75 flasks until they reach 70-80% confluency.

  • On the day of the experiment, wash the cells with Phosphate-Buffered Saline (PBS).

  • Dissociate the cells from the flask using a non-enzymatic cell dissociation solution to ensure the integrity of the ion channels.

  • Resuspend the cells in the external solution and centrifuge at a low speed (e.g., 200 x g) for 2 minutes.

  • Gently resuspend the cell pellet in the external solution to a final density of 1-5 x 10⁶ cells/mL.

  • Allow the cells to recover for at least 30 minutes at room temperature before use.

2. Compound Plate Preparation:

  • Prepare a compound plate with serial dilutions of this compound and any other test compounds.

  • Include a vehicle control (e.g., 0.1% DMSO in external solution) and a positive control (e.g., a known Kv7 activator like retigabine).

  • Allocate sufficient wells for each concentration to obtain statistically significant data.

3. Automated Patch Clamp Experiment:

  • Prime the automated patch clamp system with the external and internal solutions according to the manufacturer's instructions.

  • Load the prepared cell suspension and compound plate into the instrument.

  • Initiate the automated cell capture, sealing, and whole-cell configuration process.

  • Apply a voltage protocol designed to elicit and measure Kv7 channel currents. A typical protocol would involve:

    • A holding potential of -80 mV.

    • A depolarizing step to a voltage where the channels are activated (e.g., -20 mV or 0 mV) for 500-1000 ms to measure the outward potassium current.

    • A repolarizing step back to a more negative potential (e.g., -50 mV) to measure the tail current, which is characteristic of Kv7 channels.

  • Establish a stable baseline recording of the channel currents in the external solution.

  • Apply the vehicle control followed by increasing concentrations of this compound or other test compounds.

  • Record the channel activity at each concentration for a sufficient duration to allow for the compound to reach its full effect.

  • Perform a final washout step with the external solution to assess the reversibility of the compound's effect.

4. Data Analysis:

  • Measure the amplitude of the outward current at the depolarizing step or the peak of the tail current.

  • Normalize the current at each compound

Troubleshooting & Optimization

Common issues in preclinical anticonvulsant drug studies and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in preclinical anticonvulsant drug studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vivo experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your preclinical anticonvulsant drug screening experiments.

Issue 1: High Variability in Seizure Threshold/Severity in Control Animals

Question: My control group shows significant variability in seizure response to inducing agents like Pentylenetetrazol (PTZ) or Maximal Electroshock (MES). What could be the cause and how can I mitigate this?

Answer: High variability in control groups can mask the true effect of your test compound. Several factors can contribute to this issue. A systematic approach to identifying and controlling these variables is crucial.

Troubleshooting Workflow:

G start High Variability in Seizure Response sub_a Review Animal Characteristics start->sub_a sub_b Standardize Experimental Conditions start->sub_b sub_c Refine Seizure Induction Protocol start->sub_c sub_d Consistent Scoring and Endpoint Measurement start->sub_d a1 Age: Use a narrow age range sub_a->a1 a2 Strain/Sex: Use a single strain and sex, or balance groups sub_a->a2 a3 Health Status: Ensure animals are healthy and acclimatized sub_a->a3 b1 Housing: Standardize housing density and conditions sub_b->b1 b2 Circadian Rhythm: Test at the same time of day sub_b->b2 b3 Handling Stress: Handle animals consistently and minimally sub_b->b3 c1 Dose/Stimulus: Ensure precise and consistent delivery of convulsant or electrical stimulus sub_c->c1 c2 Vehicle: Use a consistent, low-volume vehicle for all injections sub_c->c2 c3 Administration Route: Maintain a consistent administration route and technique sub_c->c3 d1 Blinding: Blind the observer to the treatment group sub_d->d1 d2 Scoring System: Use a well-defined, validated seizure scoring scale sub_d->d2 d3 Video-EEG: Use for objective, quantitative seizure detection where possible sub_d->d3

Caption: Troubleshooting high variability in seizure response.

Data Presentation: Factors Influencing Seizure Susceptibility

The following table summarizes factors that have been shown to significantly influence seizure susceptibility in the acute PTZ model, a commonly used screening tool.

FactorOdds Ratio (OR)95% Confidence Interval (CI)Significance (p-value)Implication for Study Design
PTZ Dose (per mg/kg increase) 1.1491.102–1.205< 0.0001Precise dosing is critical.
Older Age (per week increase) 1.1001.041–1.1700.0014Use a narrow and consistent age range for all animals.
Physiological Stress 17.367.349–44.48< 0.0001Minimize stress through proper handling and acclimatization.
Mixed Genetic Background 0.47250.2315–0.93450.0348Use a consistent, well-defined genetic background (strain).

Data adapted from a multivariate analysis of PTZ-induced seizures in mice.

Issue 2: Test Compound Shows Efficacy in Acute Models (MES/PTZ) but Fails in Chronic Epilepsy Models

Question: My novel compound is effective in preventing acute, induced seizures, but it doesn't reduce spontaneous recurrent

Mitigating off-target effects of pynegabine in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using pynegabine in cellular assays. The information is designed to help mitigate and understand potential off-target effects, ensuring data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for pynegabine?

Pynegabine is a potent agonist of the KCNQ (Kv7) family of voltage-gated potassium channels.[1][2] It shows high efficacy in activating KCNQ2, KCNQ3, KCNQ4, and KCNQ5 channels, which are predominantly expressed in the nervous system.[1] Its primary mechanism involves the modulation of M-type potassium currents, leading to a hyperpolarization of the neuronal membrane and a subsequent decrease in neuronal excitability.[1] Notably, it does not significantly affect the KCNQ1 channel, which is primarily expressed in the heart, suggesting a degree of selectivity that may reduce cardiac-related side effects.[1]

Q2: How does pynegabine differ from its predecessor, retigabine?

Pynegabine was developed as a structural analog of retigabine to address several of the latter's limitations.[1][3][4] Preclinical studies indicate that pynegabine possesses greater chemical stability, which is anticipated to reduce the risk of pigmentation-related side effects observed with long-term retigabine use.[2][3] Furthermore, pynegabine exhibits improved brain distribution and has demonstrated greater potency than retigabine in various animal models of epilepsy.[2][3]

Q3: What are the known off-target effects of the parent compound, retigabine, that I should be aware of?

While pynegabine was designed for improved selectivity, it is prudent to be aware of the off-target profile of retigabine, as some effects may be shared. Retigabine was known to:

  • Activate GABA-induced currents, which contributed to its anti-seizure activity but represents a distinct mechanism from its primary Kv7 channel agonism.[1]

  • Inhibit Kv2.1 channels at low micromolar concentrations, which could contribute to neuroprotective effects but also confound results in assays where Kv2.1 channels are active.[5]

  • The triaminobenzene structure of retigabine was associated with chemical instability, leading to oxidation and the formation of dimers that caused pigmentation.[1][4] Pynegabine's modified structure is designed to mitigate this issue.[3]

Q4: I am observing unexpected cytotoxicity in my cell line after pynegabine treatment. What could be the cause?

Unexpected cytotoxicity can arise from several factors:

  • High Compound Concentration: Even with high selectivity, concentrations significantly exceeding the EC50 for the target can lead to off-target pharmacology and subsequent cytotoxicity. It is recommended to perform a dose-response curve to determine the optimal concentration range.

  • Cell Line Sensitivity: The specific cell line used may express off-target proteins that, when modulated by pynegabine, trigger cytotoxic pathways. This could be particularly relevant in non-neuronal cell lines or those with engineered expression systems.

  • Solvent Toxicity: Ensure that the final concentration of the vehicle (e.g., DMSO) is within the tolerated range for your specific cell line, typically below 0.1-0.5%.

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible results in my functional assay.

This is a common issue that can often be traced back to compound stability or experimental variability.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Pynegabine was designed for improved chemical stability over retigabine.[2][3] However, improper storage or handling can still lead to degradation. It is advisable to prepare fresh stock solutions and minimize freeze-thaw cycles.

    • Optimize Assay Conditions: Ensure that assay parameters such as incubation time, temperature, and cell density are consistent across experiments.

    • Control for Vehicle Effects: Always include a vehicle-only control to account for any effects of the solvent on the assay readout.

  • Workflow for Troubleshooting Inconsistent Results:

    start Inconsistent Results Observed check_compound Prepare Fresh Pynegabine Stock Minimize Freeze-Thaw Cycles start->check_compound check_protocol Review Assay Protocol for Consistency (Incubation, Temp, Cell Density) check_compound->check_protocol run_controls Run Vehicle-Only and Positive Controls check_protocol->run_controls analyze Analyze Control Performance run_controls->analyze is_control_ok Controls Behaving as Expected? analyze->is_control_ok investigate_cells Investigate Cell Line Health and Passage Number is_control_ok->investigate_cells No end_ok Consistent Results Achieved is_control_ok->end_ok Yes resolve_protocol Refine and Standardize Protocol investigate_cells->resolve_protocol end_bad Problem Persists: Consider Assay Redevelopment investigate_cells->end_bad resolve_protocol->check_compound

    Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: My results suggest off-target activity. How can I confirm this?

Confirming off-target activity requires a systematic approach to rule out the intended mechanism and identify the unintended one.

  • Troubleshooting Steps:

    • Use a Structurally Unrelated Kv7 Agonist: Compare the effects of pynegabine with another Kv7 agonist that has a different chemical scaffold. If the unexpected effect is not replicated, it is more likely to be an off-target effect of pynegabine.

    • Introduce a Kv7 Channel Blocker: Pre-treatment with a known Kv7 channel antagonist (e.g., XE-991) should reverse the on-target effects of pynegabine. If the unexpected phenotype persists, it is likely independent of Kv7 channel activation.

    • Profile Against a Broader Target Panel: If available, screen pynegabine against a commercially available panel of receptors, ion channels, and enzymes to identify potential off-target interactions.

    • Investigate GABAergic Activity: Given that retigabine had known effects on GABA-induced currents, it may be pertinent to investigate this in your system, for example, using a GABA receptor antagonist in conjunction with pynegabine.[1]

  • Signaling Pathway for On-Target vs. Off-Target Effects:

    cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway (Hypothetical) Pynegabine_On Pynegabine Kv7_2_3 Kv7.2/Kv7.3 Channels Pynegabine_On->Kv7_2_3 Activates K_Efflux K+ Efflux Kv7_2_3->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Reduced_Excitability Decreased Neuronal Excitability Hyperpolarization->Reduced_Excitability Pynegabine_Off Pynegabine Off_Target Off-Target Receptor/Channel (e.g., GABA-A Receptor) Pynegabine_Off->Off_Target Modulates Downstream_Signal Secondary Signaling Cascade Off_Target->Downstream_Signal Unexpected_Phenotype Unexpected Cellular Phenotype (e.g., Apoptosis, Differentiation) Downstream_Signal->Unexpected_Phenotype

    Caption: On-target vs. a potential off-target signaling pathway for pynegabine.

Quantitative Data Summary

While comprehensive off-target screening data for pynegabine is not extensively published, the following table summarizes its known potency, which is significantly higher than that of its predecessor, retigabine. Researchers should use concentrations relevant to these EC50 values to minimize the likelihood of off-target effects.

CompoundTargetAssay TypePotency (EC50)Fold-Potency vs. RetigabineReference
Pynegabine KCNQ2 ChannelsElectrophysiologySignificantly more potent55x[6]
Pynegabine KCNQ2/KCNQ3 ChannelsElectrophysiologySignificantly more potent125x[6]
Retigabine KCNQ2 ChannelsElectrophysiologyBaseline1x[6]
Retigabine KCNQ2/KCNQ3 ChannelsElectrophysiologyBaseline1x[6]

Key Experimental Protocols

Protocol 1: Assessing On-Target Activity using a Thallium Flux Assay

This is a common fluorescence-based method to measure the activity of potassium channels in a high-throughput format.

  • Cell Preparation: Plate cells expressing the target Kv7 channel (e.g., CHO-K1 cells stably expressing KCNQ2/3) in a 96-well or 384-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Remove culture medium and add a thallium-sensitive fluorescent dye (e.g., FluxOR™) diluted in assay buffer. Incubate according to the manufacturer's instructions (typically 60-90 minutes at room temperature).

  • Compound Addition: Add pynegabine at various concentrations to the wells. Include a positive control (e.g., another known Kv7 activator) and a negative vehicle control (e.g., 0.1% DMSO).

  • Thallium Stimulation: Place the plate in a fluorescence plate reader. Add a stimulus buffer containing thallium sulfate to all wells.

  • Data Acquisition: Immediately begin measuring fluorescence kinetics over time. The entry of thallium through open potassium channels will cause an increase in fluorescence.

  • Analysis: Calculate the rate of fluorescence increase for each well. Plot the dose-response curve of pynegabine and calculate the EC50 value.

Protocol 2: Basic Cytotoxicity Assessment using an MTT Assay

This protocol provides a straightforward method to assess whether pynegabine induces cell death in your chosen cell line.

  • Cell Plating: Seed your cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of pynegabine for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will metabolize MTT into a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Plot the results to identify any dose-dependent cytotoxic effects.

References

Technical Support Center: Stabilizing Kv7 Currents in Patch-Clamp Recordings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of Kv7 current rundown during long patch-clamp recordings.

Frequently Asked Questions (FAQs)

Q1: What is Kv7 current rundown and why does it occur?

A1: Kv7 current rundown is the gradual decrease in current amplitude over the course of a whole-cell patch-clamp recording. This phenomenon is primarily attributed to the depletion of essential intracellular signaling molecules that are necessary for channel function. The most critical of these is phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid required to stabilize the open state of Kv7 channels. Dialysis of the cell cytoplasm with the patch pipette solution, which typically lacks PIP2, leads to its gradual washout from the inner leaflet of the plasma membrane, causing the channels to close and the current to "run down".

Q2: What are the key signaling pathways that regulate Kv7 channel activity and can contribute to rundown?

A2: Several interconnected signaling pathways regulate Kv7 channel activity. Disruption of these pathways during whole-cell recording can contribute to current rundown. Key pathways include:

  • The PIP2 Pathway: Kv7 channels require PIP2 for their activity. Gq/11-coupled receptors can activate phospholipase C (PLC), which hydrolyzes PIP2, leading to channel inhibition. This mimics the rundown seen during patch-clamping due to PIP2 depletion.

  • The Ca2+/Calmodulin (CaM) Pathway: Intracellular calcium, acting via calmodulin (CaM), can inhibit Kv7 channels. This is another crucial pathway to consider, as changes in intracellular calcium concentration during long recordings can affect current stability.

  • Protein Kinase C (PKC) Pathway: Activation of PKC, downstream of Gq/11-coupled receptors, can also contribute to the suppression of Kv7 currents.

Q3: How can I pharmacologically modulate Kv7 channels to study or prevent rundown?

A3: Pharmacological agents can be valuable tools.

  • Activators (Openers): Retigabine (also known as ezogabine) is a well-known Kv7 channel activator that can enhance current amplitude and help counteract rundown. However, it's important to be aware of its potential off-target effects on other ion channels at higher concentrations.

  • Inhibitors (Blockers): Linopirdine and XE991 are commonly used Kv7 channel inhibitors. They can be used to confirm the identity of the recorded current as being carried by Kv7 channels.

  • Other Modulators: Intracellular zinc has been shown to be a potent stabilizer of Kv7 channels, reducing their dependence on PIP2 and protecting them from Ca2+/CaM-mediated inhibition.

Troubleshooting Guide: Mitigating Kv7 Current Rundown

This guide provides practical steps to troubleshoot and prevent the rundown of Kv7 currents during your patch-clamp experiments.

Issue Potential Cause Troubleshooting Steps & Solutions
Rapid current decay after achieving whole-cell configuration. PIP2 Washout: The intracellular solution is dialyzing the cell and depleting endogenous PIP2.1. Supplement Intracellular Solution with PIP2: Add 10-50 µM diC8-PIP2 to your pipette solution. 2. Use an ATP-regenerating system: Include Mg-ATP, Na2GTP, and phosphocreatine in your intracellular solution to support endogenous PIP2 synthesis. 3. Switch to Perforated Patch-Clamp: This technique keeps the cytoplasm intact, preventing

Validation & Comparative

Comparative Analysis of HN-37's Effect on Different Kv7 Channel Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of HN-37 (pynegabine) across various Kv7 (KCNQ) potassium channel subtypes. This compound is a novel Kv7 channel activator with demonstrated anticonvulsant properties, showing enhanced potency and improved chemical stability over earlier modulators like retigabine. This document summarizes key quantitative data, details experimental protocols for assessing channel modulation, and visualizes the proposed mechanism of action.

Quantitative Analysis of this compound Potency

This compound exhibits marked selectivity for the neuronal Kv7 channel subtypes (Kv7.2-Kv7.5), which are critical regulators of neuronal excitability. In contrast, it has minimal effect on the cardiac Kv7.1 channel. The following table summarizes the half-maximal effective concentrations (EC50) of this compound on different Kv7 channel subtypes as determined by electrophysiological studies. For comparison, data for the first-generation Kv7 activator, retigabine (ezogabine), are also included.

Channel SubtypeThis compound (Pynegabine) EC50Retigabine (Ezogabine) EC50Fold Potency Increase (this compound vs. Retigabine)
Kv7.1 (KCNQ1) IneffectiveIneffective-
Kv7.2 (KCNQ2) 37 nM[1]2.0 µM[1]~54-fold
Kv7.2/7.3 (KCNQ2/3) 33 nM[1]4.2 µM[1]~127-fold
Kv7.4 (KCNQ4) Effective activator[1]ActivatorData not available
Kv7.5 (KCNQ5) Effective activator[1]ActivatorData not available

Note: While specific EC50 values for this compound on homomeric Kv7.4 and Kv7.5 channels are not yet widely published, preclinical data consistently indicate its high efficacy on these neuronal subtypes.[1]

Experimental Protocols

The characterization of this compound's effects on Kv7 channels primarily relies on patch-clamp electrophysiology, a technique that allows for the direct measurement of ion channel activity.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying the effects of compounds on ion channels in various cell lines (e.g., CHO, HEK293) stably or transiently expressing the Kv7 subtype of interest.

General Procedure:

  • Cell Culture: Mammalian cell lines are cultured under standard conditions and transfected with the cDNA encoding the desired human Kv7 channel subunit(s).

  • Electrophysiological Recording:

    • Solutions:

      • Internal (Pipette) Solution (in mM): Typically contains 140 KCl, 10 HEPES, 1 MgCl2, adjusted to a pH of 7.3 with KOH.

      • External (Bath) Solution (in mM): Typically contains 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to a pH of 7.4 with NaOH.

    • Recording: Glass micropipettes with a resistance of 2-5 MΩ are used to form a high-resistance seal with the cell membrane (a "gigaseal"). The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of the total current across the cell membrane.

  • Voltage Protocol: To elicit Kv7 currents, cells are typically held at a hyperpolarized potential (e.g., -80 mV) and then subjected to depolarizing voltage steps (e.g., to +40 mV). The resulting outward potassium currents are recorded.

  • Compound Application: this compound is applied to the external solution at varying concentrations to determine its effect on the channel's current amplitude and gating properties.

  • Data Analysis: The current responses are analyzed to determine the concentration-response relationship and calculate the EC50 value, which represents the concentration of this compound required to elicit a half-maximal response.

Automated Patch-Clamp Systems

For higher throughput screening, automated patch-clamp platforms are often employed. These systems automate the process of cell capture, sealing, whole-cell formation, and compound application, allowing for the rapid testing of multiple compounds or concentrations. The fundamental principles of electrophysiological recording remain the same as in the manual setup.

Mechanism of Action and Signaling Pathway

The activation of Kv7 channels by this compound is a complex process that involves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) as a crucial cofactor. Cryo-electron microscopy studies have revealed the structural basis for this activation.

HN37_Activation_Pathway HN37 This compound Kv7_closed Kv7_closed HN37->Kv7_closed Binds to pore domain Depolarization Membrane Depolarization Depolarization->Kv7_closed K_efflux K+ Efflux (Hyperpolarization) Kv7_open Kv7_open Kv7_closed->Kv7_open Conformational Change PIP2 PIP2 PIP2->Kv7_closed Binds to VSD-pore interface Kv7_open->K_efflux

Pathway Description:

  • Binding of Modulators: For the Kv7 channel to become active, it requires the binding of both the endogenous lipid PIP2 and an activating ligand like this compound. PIP2 is thought to bind at the interface between the voltage-sensing domain (VSD) and the pore domain, a crucial step for coupling membrane depolarization to channel opening.[2][3] this compound binds to a distinct pocket within the channel's pore domain.[3]

  • Membrane Depolarization: A change in membrane potential towards a more positive value (depolarization) acts as the primary stimulus for channel activation.

  • Conformational Change and Opening: The synergistic action of membrane depolarization and the binding of both PIP2 and this compound stabilizes the open conformation of the Kv7 channel.

  • Potassium Efflux and Neuronal Hyperpolarization: Once open, the channel allows for the efflux of potassium ions (K+) from the neuron, which drives the membrane potential to a more negative value (hyperpolarization). This hyperpolarizing effect makes it more difficult for the neuron to fire an action potential, thereby reducing neuronal excitability.

Experimental Workflow for Assessing this compound Activity

The following diagram illustrates a typical workflow for evaluating the efficacy and selectivity of a Kv7 channel modulator like this compound.

Experimental_Workflow start Start: Synthesize/Obtain this compound cell_lines Prepare Cell Lines Expressing Different Kv7 Subtypes (Kv7.1, Kv7.2, Kv7.2/7.3, Kv7.4, Kv7.5) start->cell_lines patch_clamp Automated/Manual Whole-Cell Patch Clamp cell_lines->patch_clamp data_acquisition Record K+ Currents in Response to Voltage Steps with and without this compound patch_clamp->data_acquisition analysis Data Analysis: - Concentration-Response Curves - EC50 Calculation - Gating Parameter Shifts data_acquisition->analysis comparison Comparative Analysis: Compare this compound Potency and Efficacy Across Subtypes analysis->comparison conclusion Conclusion: Determine Selectivity Profile of this compound comparison->conclusion

References

HN-37's In Vivo Efficacy: A Comparative Analysis Against Next-Generation Antiepileptic Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of in vivo studies validates the promising in vitro anticonvulsant activity of HN-37 (pynegabine), a novel Kv7 potassium channel activator. Comparative analysis against its predecessor, retigabine, and another next-generation modulator, XEN1101, in established preclinical seizure models underscores its potential as a best-in-class antiepileptic drug candidate.

This compound, a structurally optimized analog of the first-generation Kv7 channel opener retigabine, has demonstrated superior chemical stability, enhanced potency, and a better safety margin in preclinical assessments.[1][2] In vivo studies have confirmed its efficacy in rodent models of generalized tonic-clonic and pharmacoresistant limbic seizures, validating earlier in vitro findings.[1] This guide provides a detailed comparison of this compound with retigabine and XEN1101, supported by experimental data, to offer researchers and drug development professionals a clear perspective on its standing in the evolving landscape of epilepsy therapeutics.

Comparative In Vivo Efficacy

The anticonvulsant properties of this compound, retigabine, and XEN1101 have been evaluated in two standard preclinical models: the maximal electroshock (MES) seizure model and the 6 Hz psychomotor seizure model in mice. The median effective dose (ED50) required to protect 50% of the animals from seizures is a key metric for comparison.

CompoundMaximal Electroshock (MES) Seizure Model (ED50, mg/kg, i.p.)6 Hz Psychomotor Seizure Model (ED50, mg/kg, i.p.)Reference
This compound (Pynegabine) 8.96.1 (32 mA)[1]
Retigabine32.42 ± 2.5026 (32 mA), 33 (44 mA)[3][4]
XEN1101Not explicitly stated, but requires ~15-fold less brain exposure than retigabine for half-maximal activityNot explicitly stated[5]

Experimental Protocols

Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.

Apparatus:

  • An electroconvulsive stimulator.

  • Corneal or ear-clip electrodes.

Procedure:

  • Animals (typically mice or rats) are administered the test compound (e.g., this compound, retigabine, or XEN1101) or vehicle intraperitoneally (i.p.).

  • At the time of predicted peak drug effect, a supramaximal electrical stimulus (e.g., 50 Hz, 0.2 seconds) is delivered through the electrodes.

  • The animals are observed for the presence or absence of a tonic hindlimb extension seizure.

  • The absence of the tonic hindlimb extension is considered a protective effect.

  • The ED50 is calculated from the dose-response data.

Hz Psychomotor Seizure Model

The 6 Hz seizure model is used to identify compounds effective against pharmacoresistant limbic seizures.

Apparatus:

  • An electroconvulsive stimulator.

  • Corneal electrodes.

Procedure:

  • Animals are administered the test compound or vehicle i.p.

  • At the predicted time of peak effect, a low-frequency electrical stimulus (6 Hz, 0.2 ms pulse width, 3 seconds duration) is delivered via corneal electrodes at a specific current intensity (e.g., 32 mA or 44 mA).

  • Animals are observed for a characteristic seizure phenotype which includes a stun posture, forelimb clonus, jaw clonus, and twitching of the vibrissae.

  • Protection is defined as the absence of this seizure phenotype.

  • The ED50 is determined from the dose-response data.

Signaling Pathway and Mechanism of Action

This compound, like its counterparts, exerts its anticonvulsant effects by modulating the activity of Kv7 (KCNQ) potassium channels, which are crucial regulators of neuronal excitability.

HN37_Mechanism cluster_membrane Neuronal Membrane cluster_effects Cellular Effects Kv7 Kv7.2/7.3 Channel (Closed State) Kv7_open Kv7.2/7.3 Channel (Open State) Kv7->Kv7_open Promotes Opening Hyperpolarization Membrane Hyperpolarization Kv7_open->Hyperpolarization K+ Efflux HN37 This compound HN37->Kv7 Binds to channel ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability Anticonvulsant Anticonvulsant Effect ReducedExcitability->Anticonvulsant

Caption: this compound binds to and enhances the opening of Kv7.2/7.3 potassium channels, leading to neuronal hyperpolarization and reduced excitability.

Chemical Structure and Optimization

The enhanced stability and potency of this compound are a direct result of key structural modifications to the retigabine scaffold.

HN37_Structure Retigabine Retigabine (Predecessor) Modification1 Deletion of ortho-amino group Retigabine->Modification1 Improved Chemical Stability Modification2 Addition of two adjacent methyl groups Retigabine->Modification2 Enhanced Potency HN37 This compound (Pynegabine) (Optimized Compound) Modification1->HN37 Modification2->HN37

Caption: Key structural modifications transformed retigabine into the more stable and potent this compound.

References

Safety Operating Guide

In-depth Guide to the Proper Disposal of HN-37

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe work environment and regulatory compliance. This document provides essential safety and logistical information regarding the disposal of HN-37, a potent K_V_7 channel opener investigated as an antiepileptic drug candidate, also known as pynegabine.

Disclaimer: The following procedures are a general guide based on available information. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before handling or disposing of any chemical.

Physicochemical and Hazard Data

A thorough understanding of a substance's properties is the first step toward safe handling. Key data for this compound are summarized below.

PropertyValueSource
Chemical Name Pynegabine[1]
Synonyms This compound[1]
Molecular Formula C₁₇H₁₈F₃N₃O₂
Molecular Weight 369.34 g/mol
Function K_V_7.2 and K_V_7.2/3 channel opener[2]
Appearance Not specified
Solubility Not specified
Known Hazards Biologically active, potential neurological effects. As an analogue of retigabine, it may have similar class-related hazards.[1]
Carcinogenicity Listed as a suspected carcinogen by NIOSH.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted with care to mitigate risks to personnel and the environment. The following workflow outlines the required steps from initial handling to final disposal.

G cluster_prep Preparation Phase cluster_handling Handling & Decontamination cluster_disposal Disposal Phase PPE 1. Don Appropriate PPE (Lab Coat, Gloves, Goggles) ConsultSDS 2. Consult this compound SDS & Institutional Protocols PPE->ConsultSDS PrepWaste 3. Prepare Labeled Chemical Waste Container ConsultSDS->PrepWaste Weigh 4. Weigh/Measure this compound in a Fume Hood PrepWaste->Weigh Decontaminate 5. Decontaminate Equipment (e.g., with 70% Ethanol) Weigh->Decontaminate Collect 6. Collect All Contaminated Waste (Solid & Liquid) Decontaminate->Collect Seal 7. Securely Seal Waste Container Collect->Seal Store 8. Store in Designated Satellite Accumulation Area Seal->Store Arrange 9. Arrange for Pickup by EH&S or Licensed Contractor Store->Arrange

Caption: Workflow for the proper disposal of this compound.

Experimental Protocol: Spill Decontamination

In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.

Objective: To safely neutralize and clean a small-scale laboratory spill of this compound.

Materials:

  • Spill kit (containing absorbent pads, neutralizing agents if applicable, and waste bags)

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile or neoprene), safety goggles, lab coat, and a respirator if significant aerosolization is possible.

  • 70% Ethanol or a suitable laboratory disinfectant/deactivating solution.

  • Labeled hazardous waste container.

Procedure:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate (if necessary): For large spills or if there is a risk of respiratory exposure, evacuate the area and contact Environmental Health & Safety (EH&S).

  • Don PPE: Before approaching the spill, ensure all required PPE is correctly worn.

  • Contain the Spill: Use absorbent pads from the spill kit to gently cover the spill, working from the outside in to prevent spreading.

  • Apply Deactivating Solution: Gently apply 70% ethanol or another recommended deactivating solution to the absorbent pads to saturate the spilled material. Avoid splashing. Allow a contact time of at least 10-15 minutes.

  • Collect Waste: Carefully collect all contaminated materials (absorbent pads, gloves, etc.) and place them into a designated hazardous waste bag or container.

  • Final Cleaning: Wipe the spill area again with the deactivating solution and then with water.

  • Dispose of Waste: Seal the waste container and move it to the laboratory's satellite accumulation area for hazardous waste.

  • Report the Incident: Document the spill and the cleanup procedure according to your institution's policies.

Safety Decision Pathway

The handling of any potent, biologically active compound requires a structured approach to risk assessment and management. The following diagram illustrates the decision-making process for working with this compound.

G Start Start: Plan to Use this compound RiskAssessment 1. Conduct Risk Assessment: - Review SDS - Assess Quantities - Identify Hazards Start->RiskAssessment Controls 2. Implement Controls: - Fume Hood? - Specific PPE? - Spill Kit Ready? RiskAssessment->Controls Proceed 3. Proceed with Experiment Controls->Proceed Controls Adequate Stop Stop Work. Consult EH&S. Controls->Stop Controls Inadequate WasteGenerated 4. Waste Generated? Proceed->WasteGenerated Segregate 5. Segregate Waste: - Solid vs. Liquid - Halogenated? WasteGenerated->Segregate Yes End End of Process WasteGenerated->End No Dispose 6. Follow Disposal Protocol Segregate->Dispose Dispose->End

Caption: Decision-making pathway for safe this compound handling.

By adhering to these guidelines, laboratory professionals can minimize risks and ensure the safe and compliant disposal of this compound and its associated waste streams.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.